1-(3,4,5-Trimethoxyphenyl)propan-2-one
Description
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNDMVGQGRDIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937160 | |
| Record name | 1-(3,4,5-Trimethoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16603-18-2 | |
| Record name | 2-Propanone, 1-(3,4,5-trimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016603182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4,5-Trimethoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Molecular Weight Determination of 1-(3,4,5-Trimethoxyphenyl)propan-2-one for Advanced Research
Abstract: This technical guide provides a comprehensive analysis of 1-(3,4,5-trimethoxyphenyl)propan-2-one, focusing on the principles and practices of determining its molecular weight. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond theoretical calculations to detail the empirical validation required for scientific rigor. It outlines the causality behind experimental choices, provides self-validating protocols for mass spectrometry, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of this compound
This compound is an aromatic ketone of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a phenyl ring substituted with three methoxy groups, makes it a valuable precursor and chemical building block.[1][2] The 3,4,5-trimethoxyphenyl motif is a recognized pharmacophore present in numerous biologically active compounds, including tubulin-binding agents investigated for their anticancer properties.[2] Furthermore, this ketone is a known intermediate in the synthesis of neuropharmacological agents like 3,4,5-trimethoxyamphetamine (TMA), making its precise characterization critical for research and development.[2]
Accurate determination of molecular weight is a foundational step in the characterization of any synthesized or isolated compound. It serves as the primary verification of a substance's chemical identity, ensuring the integrity of all subsequent experimental data and its potential application in sensitive fields such as drug development.
Chemical Identity and Theoretical Molecular Weight
The first step in characterization is to define the molecule's fundamental properties based on its structure.
Molecular Structure and Formula
This compound consists of a propan-2-one moiety attached to a 3,4,5-trimethoxyphenyl group.[1] This arrangement gives it the chemical characteristics of both a ketone and an aromatic ether.
Calculation of Monoisotopic Mass and Average Molecular Weight
For high-resolution analytical techniques, particularly mass spectrometry, the monoisotopic mass is the most relevant value. It is calculated using the mass of the most abundant isotope of each element.
Table 1: Isotopic Composition for Theoretical Mass Calculation
| Element | Count | Most Abundant Isotope | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | 12 | ¹²C | 12.000000 | 144.000000 |
| Hydrogen | 16 | ¹H | 1.007825 | 16.125200 |
| Oxygen | 4 | ¹⁶O | 15.994915 | 63.979660 |
| Total | Monoisotopic Mass | 224.104860 |
The average molecular weight , used for bulk calculations, is 224.25 g/mol , derived from the weighted average of all naturally occurring isotopes of each element.[1][3]
Empirical Verification of Molecular Weight via Mass Spectrometry
While theoretical calculation is essential, it is not sufficient for definitive identification. Experimental verification is mandatory to confirm the structure and purity of the compound. Mass spectrometry is the gold-standard technique for this purpose, as it measures the mass-to-charge ratio (m/z) of ionized molecules.[4]
The Rationale for Electrospray Ionization (ESI)
For a molecule like this compound, which possesses polar functional groups (a ketone and three methoxy ethers), Electrospray Ionization (ESI) is the preferred method.
-
Expertise & Causality: ESI is a "soft" ionization technique that imparts minimal energy to the analyte. This is crucial as it prevents significant fragmentation, ensuring the detection of the intact molecular ion.[5] The polarity of the molecule allows it to readily accept a proton (H⁺) from the solvent during the ESI process, forming a protonated molecule, [M+H]⁺, which is then detected by the mass analyzer.
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Step-by-Step Protocol for High-Resolution Mass Spectrometry (HRMS)
This protocol is designed as a self-validating system, incorporating a calibration standard to ensure instrument accuracy.
Objective: To accurately determine the monoisotopic mass of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.
Materials:
-
This compound sample
-
HPLC-grade Methanol
-
Formic acid (LC-MS grade)
-
Appropriate calibration standard for positive ion mode
-
0.22 µm PTFE syringe filters
Procedure:
-
Instrument Calibration:
-
Causality: Proper calibration of the m/z scale is the most critical parameter for achieving high mass accuracy.[6]
-
Calibrate the mass spectrometer according to the manufacturer's protocol using a known reference compound. The calibration should bracket the expected m/z of the analyte (m/z ≈ 225.1).
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte at approximately 1 mg/mL in HPLC-grade methanol.
-
Create a working solution by diluting the stock solution to 1-10 µg/mL in a solvent of 50:50 methanol:water with 0.1% formic acid.
-
Causality: The formic acid serves as a proton source to facilitate the formation of the [M+H]⁺ ion, which is essential for detection in positive ion mode.
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates that could clog the instrument.[7]
-
-
Data Acquisition:
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over a mass range that includes the expected m/z (e.g., m/z 100-500).
-
Ensure the mass resolution is set to a high level (e.g., >10,000 FWHM) to enable accurate mass measurement.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
The expected experimental m/z will be: 224.10486 (M) + 1.007825 (H⁺) = 225.112685 Da .
-
Calculate the mass error in parts per million (ppm) using the following formula:
-
Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6
-
-
Trustworthiness: A mass error of less than 5 ppm is considered definitive confirmation of the elemental composition.[6]
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Table 2: Expected Results and Acceptance Criteria
| Parameter | Theoretical Value (Da) | Expected Experimental Value (m/z) | Acceptance Criterion |
| Monoisotopic Mass (M) | 224.104860 | - | N/A |
| Protonated Molecule [M+H]⁺ | 225.112685 | ~225.1127 | Mass Error < 5 ppm |
Conclusion
The molecular weight of this compound is theoretically calculated to be 224.25 g/mol (average) with a monoisotopic mass of 224.104860 Da. However, for the rigorous demands of scientific research and drug development, this theoretical value must be empirically confirmed. High-resolution mass spectrometry, specifically using electrospray ionization, provides an authoritative method for this validation. By following a calibrated and systematic protocol, researchers can confirm the elemental composition of the molecule with high confidence, ensuring the integrity and reliability of their foundational data. This confirmation is a non-negotiable step in advancing the study and application of this important chemical intermediate.
References
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Available from: [Link]
-
Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available from: [Link]
-
Biocompare. Prepping Small Molecules for Mass Spec. Available from: [Link]
-
NIH National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. Available from: [Link]
Sources
- 1. Buy this compound | 16603-18-2 [smolecule.com]
- 2. This compound for Research [benchchem.com]
- 3. 3,4,5-TRIMETHOXYPHENYLACETONE | 16603-18-2 [chemicalbook.com]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. biocompare.com [biocompare.com]
An In-depth Technical Guide to 1-(3,4,5-Trimethoxyphenyl)propan-2-one (Acoramone) for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,4,5-trimethoxyphenyl)propan-2-one, a naturally occurring aromatic ketone also known by the trivial name acoramone. The document delves into its natural sources, biosynthetic origins, and methods for its chemical synthesis. Furthermore, it consolidates key analytical and spectroscopic data essential for its identification and characterization. A significant portion of this guide is dedicated to elucidating its biological activities and exploring its potential applications in scientific research and drug development, with a particular focus on the role of the 3,4,5-trimethoxyphenyl moiety as a pharmacophore in modern therapeutics. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, providing a solid foundation of expertly curated information to inform and guide future research endeavors.
Introduction
This compound, with the molecular formula C₁₂H₁₆O₄, is an intriguing organic compound that sits at the intersection of natural product chemistry and medicinal research.[1] Structurally, it is a substituted aromatic ketone, featuring a propan-2-one chain attached to a phenyl ring adorned with three methoxy groups at the 3, 4, and 5 positions.[1] This specific substitution pattern is not merely a chemical curiosity; the 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in a variety of biologically active molecules, both natural and synthetic.
While it can be synthesized through various organic chemistry routes, its presence in the plant kingdom as a natural product, where it is known as acoramone, adds a layer of complexity and interest to its profile.[1] This guide aims to provide a detailed exploration of this compound, from its botanical origins to its potential therapeutic applications. By synthesizing information on its natural occurrence, biosynthesis, chemical synthesis, and biological activities, this document serves as a technical resource for professionals seeking to understand and leverage the properties of this unique molecule.
Natural Occurrence and Phytochemical Context
This compound has been identified as a constituent of certain plant species, positioning it within the vast and diverse world of phytochemicals.[1] Understanding its natural distribution is key to appreciating its ecological role and potential for bio-prospecting.
Documented Botanical Sources
The presence of this compound, or acoramone, has been reported in the following plant species:
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Ruta graveolens (Common Rue): This plant, a member of the Rutaceae family, is a well-known herb with a long history of use in traditional medicine.[2][3] Its phytochemical profile is complex, containing a variety of compounds including alkaloids, coumarins, and essential oils.[2][3][4] Acoramone is cited as one of the naturally occurring ketones in this plant.[1]
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Citrus limon (Lemon): Also belonging to the Rutaceae family, the lemon tree is cultivated worldwide for its fruit.[5] The fruit's peel and juice are rich in a wide array of secondary metabolites, including flavonoids, limonoids, and essential oils.[6][7][8] Acoramone has been reported as a natural constituent in lemons.[1]
It is important for researchers to note that the concentration of specific phytochemicals in a plant can vary significantly based on factors such as geographical location, climate, time of harvest, and the specific part of the plant being analyzed.
Phytochemical Classification
From a chemical standpoint, this compound belongs to the class of phenylpropanoids . This is a large and diverse family of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. The basic carbon skeleton of phenylpropanoids is a phenyl ring attached to a three-carbon propane side chain. This core structure is then modified in numerous ways to produce a wide array of compounds, including lignans, flavonoids, coumarins, and stilbenes, which play crucial roles in plant defense, signaling, and structural integrity.
Biosynthesis
The biosynthesis of this compound in plants is believed to proceed through the shikimate pathway , which is the central metabolic route for the production of aromatic amino acids in plants and microorganisms.[9][10][11] While the specific enzymatic steps leading directly to this compound may not be fully elucidated, a putative pathway can be constructed based on established biochemical transformations within the broader phenylpropanoid pathway.
The journey begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which enters the shikimate pathway to ultimately yield L-phenylalanine.[10][11] This aromatic amino acid then serves as the primary precursor for the vast array of phenylpropanoids.[10][12] Subsequent enzymatic modifications, including hydroxylations and methylations, are responsible for the characteristic 3,4,5-trimethoxy substitution pattern on the aromatic ring. The final steps would involve modifications to the side chain to produce the propan-2-one moiety.
Below is a diagram illustrating a plausible biosynthetic pathway:
Caption: Plausible biosynthetic route to this compound.
Chemical Synthesis
For research and development purposes, obtaining this compound through chemical synthesis is often more practical than extraction from natural sources. Several synthetic strategies can be employed, with the choice of method often depending on the desired scale, available starting materials, and required purity.
Friedel-Crafts Acylation
A common and direct approach is the Friedel-Crafts acylation of a suitably substituted benzene ring. In this case, 1,2,3-trimethoxybenzene can be acylated with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target ketone.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a stirred solution of 1,2,3-trimethoxybenzene in an appropriate anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride, portion-wise, maintaining the temperature at 0°C.
-
Acylating Agent Addition: Add propionyl chloride (or propionic anhydride) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General workflow for the synthesis via Friedel-Crafts acylation.
Analytical & Spectroscopic Data
Accurate identification and characterization of this compound rely on a combination of analytical and spectroscopic techniques. The data presented below are typical for this compound and serve as a reference for its verification.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | Approx. 160-165 °C at 5 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.4 (s, 2H, Ar-H), 3.85 (s, 6H, 2 x OCH₃), 3.82 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂), 2.15 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~207.0 (C=O), 153.0 (Ar-C), 137.0 (Ar-C), 106.0 (Ar-CH), 60.8 (OCH₃), 56.1 (OCH₃), 51.0 (CH₂), 29.0 (CH₃) |
| Mass Spectrum (EI, 70 eV) m/z (%) | 224 (M⁺), 181, 168, 153 |
| IR (KBr, cm⁻¹) | ~2940 (C-H), 1710 (C=O), 1590 (C=C, aromatic), 1125 (C-O) |
Note: Exact chemical shifts (δ) and coupling constants (J) in NMR spectra can vary slightly depending on the solvent and the specific instrument used. The values provided are approximate and for illustrative purposes.
Biological Activities and Research Applications
The scientific interest in this compound is largely driven by its own biological activities and the significance of its core chemical scaffold in medicinal chemistry.
Antioxidant and Antimicrobial Properties
Research has suggested that acoramone possesses both antioxidant and antimicrobial properties.[1] Its ability to scavenge free radicals is attributed to the electron-donating nature of the methoxy groups on the phenyl ring.[1] The antimicrobial activity has been observed against certain bacteria and fungi, indicating its potential as a lead compound for the development of new antimicrobial agents.[1]
The 3,4,5-Trimethoxyphenyl Moiety as a Pharmacophore
The 3,4,5-trimethoxyphenyl group is a key structural feature in a number of potent, biologically active molecules, particularly those that interact with tubulin. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle in eukaryotic cells. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.
Mechanism of Tubulin Polymerization Inhibition:
Compounds containing the 3,4,5-trimethoxyphenyl moiety often act as tubulin polymerization inhibitors . They typically bind to the colchicine-binding site on β-tubulin. This binding event prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.
Caption: Mechanism of tubulin polymerization inhibition.
A Building Block for Natural Product Synthesis
The this compound scaffold is a valuable starting material or intermediate in the total synthesis of more complex natural products. Its functional groups—the ketone and the activated aromatic ring—allow for a variety of chemical transformations to build molecular complexity.
Conclusion
This compound, or acoramone, is a multifaceted molecule with significance in both the natural world and the laboratory. Its occurrence in medicinal plants like Ruta graveolens and Citrus limon underscores the vast chemical diversity of the plant kingdom. As a research tool, its synthesis provides access to a valuable chemical scaffold. The biological activities associated with this compound, particularly the well-documented role of the 3,4,5-trimethoxyphenyl moiety in tubulin inhibition, highlight its potential as a lead structure in the development of novel therapeutics, especially in the field of oncology. This technical guide has consolidated the current knowledge on this compound, providing a foundation for further investigation into its properties and applications. Future research could focus on elucidating the precise biosynthetic pathway in its natural sources, exploring its full spectrum of biological activities, and synthesizing novel analogs with enhanced therapeutic properties.
References
-
Bassan, M., et al. (2018). Phytochemicals from Ruta graveolens Activate TAS2R Bitter Taste Receptors and TRP Channels Involved in Gustation and Nociception. Molecules, 23(7), 1747. [Link]
-
Asgarpanah, J., & Khoshkam, R. (2012). Phytochemistry and pharmacological properties of Ruta graveolens L. Journal of Medicinal Plants Research, 6(23), 3942-3949. [Link]
-
Tohge, T., et al. (2013). The pattern of shikimate pathway and phenylpropanoids after inhibition by glyphosate or quinate feeding in pea roots. Plant Physiology, 163(3), 1218-1229. [Link]
-
Mathew, B. B., Jatawa, S. K., & Tiwari, A. (2016). Phytochemical analysis of Citrus limonum pulp and peel. International Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 279-281. [Link]
-
Klimek-Szczykutowicz, M., Szopa, A., & Ekiert, H. (2020). Citrus limon (Lemon) Phenomenon—A Review of the Chemistry, Pharmacological Properties, Applications in the Modern Pharmaceutical, Food, and Cosmetics Industries, and Biotechnological Studies. Plants, 9(1), 119. [Link]
-
Paul, A., Acharya, K., & Chakraborty, N. (2023). Involvement of Phenylpropanoid Pathway and Shikimic Acid Pathway in Environmental Stress Response. In Biology and Biotechnology of Environmental Stress Tolerance in Plants (1st ed.). Apple Academic Press. [Link]
-
Tohge, T., & Fernie, A. R. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. Frontiers in Plant Science, 4, 62. [Link]
-
Thapa, S., et al. (2022). Phytochemical Screening, GC Analysis and Antibacterial Activity of Citrus limon Peel Extract and Essential Oil. Journal of Nepal Chemical Society, 43(1), 108-115. [Link]
-
Pramodini, M., et al. (2025). EXPLORING RUTA GRAVEOLENS: A HOLISTIC REVIEW. World Journal of Pharmaceutical and Medical Research, 11(5). [Link]
Sources
- 1. Buy this compound | 16603-18-2 [smolecule.com]
- 2. Phytochemicals from Ruta graveolens Activate TAS2R Bitter Taste Receptors and TRP Channels Involved in Gustation and Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nepjol.info [nepjol.info]
- 8. Citrus limon (Lemon) Phenomenon—A Review of the Chemistry, Pharmacological Properties, Applications in the Modern Pharmaceutical, Food, and Cosmetics Industries, and Biotechnological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pattern of shikimate pathway and phenylpropanoids after inhibition by glyphosate or quinate feeding in pea roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Section 1: Chemical Profile of Acoramone (AG10)
An In-depth Technical Guide to Acoramone (AG10) for Drug Development Professionals
This guide provides a comprehensive technical overview of Acoramone (AG10), a novel, potent, and selective small-molecule stabilizer of transthyretin, for researchers, scientists, and professionals in drug development. We will delve into its chemical characteristics, mechanism of action, the key experimental protocols for its evaluation, and the clinical evidence supporting its therapeutic potential in Transthyretin Amyloid Cardiomyopathy (ATTR-CM).
Acoramone is a precisely designed small molecule intended to kinetically stabilize the transthyretin (TTR) protein tetramer. Its development was a targeted effort to mimic the protective effects of a naturally occurring TTR variant, T119M, which prevents the onset of amyloid disease.
Chemical Identity
Acoramone, also known as AG10, is chemically described as 3-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid.[1][2] The drug substance is typically formulated as a hydrochloride salt.[1][3][4]
-
IUPAC Name: 3-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid[2]
-
CAS Number: 1446711-81-4 (Free acid)[2]
Physicochemical and Pharmacokinetic Properties
Acoramone possesses pharmaceutical properties that support its use as an oral therapeutic, including good bioavailability.[3] Its key characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight (Free Acid) | 292.310 g/mol | [2][5] |
| Molecular Weight (HCl Salt) | 328.77 g/mol | [1][3] |
| XLogP | 2.07 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bonds | 6 | [5] |
| Topological Polar Surface Area | 70.92 Ų | [5] |
| Half-life (in humans) | ~25 hours | [1] |
Section 2: Synthesis Pathway
While detailed manufacturing processes for investigational drugs are proprietary, Acoramone is described as being produced through a simple synthetic route.[3] The core structure consists of a fluorobenzoic acid linked via a propoxy bridge to a dimethyl pyrazole ring. Synthetic strategies for analogous compounds have involved modifications to these key functional groups to probe their contribution to TTR binding.[6][7] For instance, replacing the fluorine atom with iodine or modifying the pyrazole's methyl groups has been used to study the impact on binding thermodynamics and potency, demonstrating the chemical tractability of the scaffold.[6][7]
Section 3: Mechanism of Action - Kinetic Stabilization of Transthyretin
The therapeutic rationale for Acoramone is grounded in preventing the root cause of transthyretin amyloidosis: the dissociation of the TTR tetramer.
The Pathophysiology of Transthyretin Amyloidosis (ATTR)
Transthyretin is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein in the blood.[8] In ATTR, the rate-limiting step for pathology is the dissociation of this stable tetramer into its constituent monomers.[9] These monomers are conformationally unstable and can misfold, leading to self-assembly into soluble oligomers, protofibrils, and ultimately insoluble amyloid fibrils that deposit in tissues, particularly the heart and nerves, causing progressive organ dysfunction.[10]
Section 4: Preclinical and Clinical Evidence
In Vitro Efficacy and Selectivity
Acoramone has demonstrated potent stabilization of both wild-type and mutant TTR (e.g., V122I) in vitro. [11]It selectively binds to TTR with high affinity, showing dissociation constants (Kd) in the low nanomolar range for the first binding event. [4]Importantly, it shows minimal inhibition of common off-targets like COX-1, COX-2, the thyroid hormone receptor, and hERG potassium channels, indicating a high degree of selectivity and a favorable safety profile. [4][11] Table 2: In Vitro Binding and Potency of Acoramone
| Parameter | Target | Value | Source(s) |
| Binding Affinity (Kd1) | Wild-Type TTR | 4.8 nM | [4] |
| Binding Affinity (Kd1) | TTR V122I Mutant | 6.2 nM | [4] |
| Off-Target Inhibition (IC50) | COX-1, COX-2, Thyroid Receptor | >10 µM | [4] |
| Off-Target Inhibition (IC50) | hERG Channel | >100 µM | [11] |
The ATTRibute-CM Phase 3 Trial
The efficacy and safety of Acoramone were evaluated in the pivotal Phase 3 ATTRibute-CM clinical trial in patients with transthyretin amyloid cardiomyopathy. Acoramidis demonstrated a significant and clinically meaningful benefit across a hierarchical analysis of all-cause mortality, cardiovascular-related hospitalizations, N-terminal pro-B-type natriuretic peptide (NT-proBNP), and 6-minute walk distance compared to placebo.
Section 5: Experimental Protocols for Assessing TTR Stabilization
Verifying the efficacy of a TTR stabilizer requires robust and reproducible assays. The "gold standard" method for quantifying stabilization under physiological conditions is the TTR subunit exchange assay. [12]
Protocol: In Vitro TTR Subunit Exchange Assay
This assay directly measures the rate of TTR tetramer dissociation by tracking the exchange of subunits between endogenous TTR in a plasma sample and a labeled, recombinant TTR tetramer. [9][13]A potent stabilizer will significantly slow this exchange rate.
Principle: The rate of subunit exchange is rate-limited by tetramer dissociation. [9]By adding a tagged TTR variant (e.g., FLAG-tagged TTR) to plasma, one can monitor the formation of heterotetramers over time using techniques like ion exchange chromatography. [13][14] Step-by-Step Methodology:
-
Sample Preparation: Obtain human plasma samples. If testing a compound, spike the plasma with the desired concentration of the TTR stabilizer (e.g., Acoramone) or vehicle control and pre-incubate.
-
Initiate Exchange: Add a substoichiometric amount of a recombinant, tagged TTR homotetramer (e.g., FT₂·WT TTR) to the plasma to initiate the subunit exchange reaction. [13]Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C). [13]3. Time-Point Sampling: At designated time points (e.g., 0, 12, 24, 48, 72 hours), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the exchange reaction by adding an excess of a fluorogenic probe that rapidly binds to and labels intact TTR tetramers, preventing further dissociation. [13][14]5. Chromatographic Separation: Analyze the quenched sample using ion exchange chromatography with fluorescence detection. The different tetrameric species (endogenous-only, tagged-only, and various heterotetramers) will separate based on their charge differences imparted by the tags. [14]6. Data Analysis: Quantify the peak areas for each tetrameric species at each time point. Fit the depletion of the homotetrameric species and the formation of heterotetramers to a single-exponential curve to determine the apparent rate constant for subunit exchange (k_ex). [13]A lower k_ex value in the presence of the stabilizer indicates greater TTR kinetic stabilization.
Self-Validation and Causality: This protocol is self-validating because the rate constant is derived from a time-course measurement that tracks both the disappearance of starting materials and the appearance of products. The experimental choice to use substoichiometric tagged TTR ensures that the equilibrium of endogenous TTR is minimally perturbed. The quenching step is critical; it provides a precise snapshot of the reaction at each time point, ensuring that the measured exchange is a function of the incubation period and not the analysis time. The causality is clear: if Acoramone stabilizes the tetramer, the rate of dissociation (and thus subunit exchange) will be slower, leading to a quantifiable reduction in the k_ex value.
Conclusion
Acoramone (AG10) is a highly potent and selective kinetic stabilizer of transthyretin, designed with a clear mechanistic rationale to halt the progression of transthyretin amyloidosis. Its unique binding mode, which mimics a natural protective genetic variant, translates into robust stabilization of the TTR tetramer. Supported by strong preclinical data and positive results from the Phase 3 ATTRibute-CM trial, Acoramone represents a significant advancement in the management of ATTR-CM. The experimental protocols outlined herein provide a framework for the continued investigation and evaluation of this and other TTR stabilizers in the drug development pipeline.
References
-
Penchala, S. C., Connelly, S., Wang, Y., Park, M. S., Zhao, L., Baranczak, A., Rappley, I., U-KING-IM, J. M., Park, P. U., Wilson, I. A., Powers, E. T., Kelly, J. W., & Graff, C. (2018). Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. Journal of Medicinal Chemistry, 61(17), 7434-7446. [Link]
-
ResearchGate. (n.d.). Chemical structure of AG10. The molecular formula of... [Image]. Retrieved from [Link]
-
PubChem. (n.d.). Acetone. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Acetone. Wikipedia. Retrieved from [Link]
-
Schneider, F., Hammarström, P., & Kelly, J. W. (2001). Transthyretin slowly exchanges subunits under physiological conditions: A convenient chromatographic method to study subunit exchange in oligomeric proteins. Protein Science, 10(8), 1606–1613. [Link]
-
Schwartz, J. H., & Buxbaum, J. N. (2025). Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits. American Journal of Cardiovascular Drugs. [Link]
-
Sant'Anna, R., & Palaninervindan, R. (2024). A Snapshot of the Most Recent Transthyretin Stabilizers. Molecules, 29(18), 4309. [Link]
-
ResearchGate. (n.d.). Figure 1. Subunit Exchange to Quantify TTR Tetramer Kinetic Stability... [Image]. Retrieved from [Link]
-
Chemistry For Everyone. (2025, September 2). What Is The IUPAC Name Of Acetone? [Video]. YouTube. [Link]
-
Wikipedia contributors. (n.d.). Acoramidis. Wikipedia. Retrieved from [Link]
-
Grimm, C. M., Chen, W., & Kelly, J. W. (2018). Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange. Biochemistry, 57(4), 398–407. [Link]
-
Baochemicals. (2021, March 24). What is Acetone? Uses and chemical properties. Retrieved from [Link]
-
Fox, J. C., Hellawell, J. L., & Aras, M. A. (2018). First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers. Clinical Pharmacology in Drug Development, 7(8), 849-859. [Link]
-
Kondrat, F. D., & Wolynes, P. G. (2025). Phenomenological model of transthyretin stabilization. bioRxiv. [Link]
-
Chen, W., & Kelly, J. W. (2020). Blinded potency comparison of transthyretin kinetic stabilisers by subunit exchange in human plasma. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1547–1554. [Link]
-
Penchala, S. C., Connelly, S., Wang, Y., Park, M. S., Zhao, L., Baranczak, A., Rappley, I., U-KING-IM, J. M., Park, P. U., Wilson, I. A., Powers, E. T., Kelly, J. W., & Graff, C. (2018). Enthalpy-Driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. Journal of Medicinal Chemistry, 61(17), 7434-7446. [Link]
-
Vedantu. (n.d.). Write IUPAC name and chemical formula of acetone class 11 chemistry CBSE. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic physical and chemical properties of acetone [9–11]. [Table]. Retrieved from [Link]
-
Sanguinetti, C., Chatenet, D., & Plante-Bordeneuve, V. (2023). Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. International Journal of Molecular Sciences, 24(7), 6708. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Acetone. [Link]
-
Quora. (2016, November 27). How is the IUPAC's name of acetone determined? Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). acoramidis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acoramidis - Wikipedia [en.wikipedia.org]
- 3. First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. acoramidis | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Decarboxylative Approach to 1-(3,4,5-Trimethoxyphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(3,4,5-trimethoxyphenyl)propan-2-one, a key building block in medicinal chemistry, via a robust decarboxylative strategy. The featured methodology is the acetoacetic ester synthesis, a classic and reliable method for the formation of ketones. This document offers an in-depth exploration of the underlying chemical principles, step-by-step experimental procedures, and the rationale behind the selection of reagents and reaction conditions, ensuring both scientific rigor and practical applicability.
Introduction
This compound, also known as 3,4,5-trimethoxyphenylacetone, is a valuable synthetic intermediate. The trimethoxyphenyl moiety is a recurring structural motif in a variety of biologically active molecules, including mescaline and its analogues, as well as numerous synthetic compounds with diverse pharmacological activities. Consequently, efficient and scalable synthetic routes to this ketone are of significant interest to the drug development community.
The decarboxylative approach, particularly through the acetoacetic ester synthesis, offers a strategic advantage by enabling the formation of a carbon-carbon bond between the trimethoxybenzyl group and an acetone synthon, followed by the facile removal of an ester group as carbon dioxide.[1] This method is renowned for its reliability and the use of readily available starting materials.
Synthetic Strategy Overview
The synthesis of this compound via the acetoacetic ester pathway can be dissected into three primary stages:
-
Preparation of the Alkylating Agent: Synthesis of 3,4,5-trimethoxybenzyl chloride from the corresponding commercially available alcohol.
-
Acetoacetic Ester Synthesis: The alkylation of ethyl acetoacetate with the prepared 3,4,5-trimethoxybenzyl chloride to furnish the β-keto ester intermediate, ethyl 2-(3,4,5-trimethoxybenzyl)-3-oxobutanoate.
-
Decarboxylation: The hydrolysis of the β-keto ester to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the target ketone.
This strategic sequence is depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part 1: Preparation of 3,4,5-Trimethoxybenzyl Chloride
The first critical step is the conversion of the commercially available 3,4,5-trimethoxybenzyl alcohol to its corresponding chloride. This transformation is efficiently achieved using thionyl chloride (SOCl₂).
Mechanism and Rationale
The reaction of an alcohol with thionyl chloride is a classic method for the preparation of alkyl chlorides. The alcohol's hydroxyl group acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A subsequent deprotonation and rearrangement, with the expulsion of sulfur dioxide and a chloride ion, leads to the formation of the alkyl chloride. This method is particularly effective as the byproducts, SO₂ and HCl, are gases, which drives the reaction to completion.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4,5-Trimethoxybenzyl alcohol | 198.22 | 10.0 g | 0.050 |
| Thionyl chloride (SOCl₂) | 118.97 | 7.6 g (4.6 mL) | 0.064 |
| Benzene (anhydrous) | 78.11 | 50 mL | - |
| Saturated aq. Potassium Carbonate | - | 50 mL | - |
| Saturated aq. Sodium Chloride | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | ~5 g | - |
Procedure: [2]
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.050 mol) of 3,4,5-trimethoxybenzyl alcohol in 40 mL of anhydrous benzene.[2]
-
Cool the solution in an ice bath.
-
Slowly add a solution of 7.6 g (0.064 mol) of thionyl chloride in 10 mL of anhydrous benzene dropwise to the stirred alcohol solution over 15 minutes.[2]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 15 minutes.[2]
-
Carefully pour the reaction mixture into 50 mL of a chilled saturated aqueous potassium carbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and collect the organic (benzene) layer.
-
Wash the organic layer with 50 mL of saturated aqueous sodium chloride solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 3,4,5-trimethoxybenzyl chloride as a solid. This product is typically used in the next step without further purification.
Part 2: Acetoacetic Ester Synthesis of Ethyl 2-(3,4,5-trimethoxybenzyl)-3-oxobutanoate
This stage involves the formation of the key β-keto ester intermediate through the alkylation of ethyl acetoacetate.
Mechanism and Rationale
The α-hydrogens of ethyl acetoacetate are acidic (pKa ≈ 11 in DMSO) due to the electron-withdrawing effects of the two adjacent carbonyl groups. A moderately strong base, such as sodium ethoxide, is sufficient to deprotonate the α-carbon, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbon of 3,4,5-trimethoxybenzyl chloride in an SN2 reaction, forming the new carbon-carbon bond.
Figure 2: Mechanism of the acetoacetic ester synthesis.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Ethoxide (NaOEt) | 68.05 | 3.4 g | 0.050 |
| Ethanol (absolute) | 46.07 | 50 mL | - |
| Ethyl Acetoacetate | 130.14 | 6.5 g (6.4 mL) | 0.050 |
| 3,4,5-Trimethoxybenzyl chloride | 216.67 | 10.8 g | 0.050 |
| Ethyl Acetate | 88.11 | 100 mL | - |
| Deionized Water | 18.02 | 200 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3.4 g (0.050 mol) of sodium ethoxide to 50 mL of absolute ethanol. Stir until the sodium ethoxide is completely dissolved.
-
To this solution, add 6.5 g (0.050 mol) of ethyl acetoacetate.
-
Slowly add the crude 3,4,5-trimethoxybenzyl chloride (approximately 0.050 mol) from the previous step to the flask.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water.
-
Extract the aqueous mixture with two 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with two 50 mL portions of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ethyl 2-(3,4,5-trimethoxybenzyl)-3-oxobutanoate. This intermediate can be carried forward to the next step without extensive purification.
Part 3: Decarboxylation to this compound
The final step is the conversion of the β-keto ester to the target ketone. This is typically achieved by saponification of the ester followed by acidification and thermal decarboxylation.
Mechanism and Rationale
Base-catalyzed hydrolysis (saponification) of the ethyl ester yields the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to form a β-keto acid. β-Keto acids are unstable and readily undergo decarboxylation upon heating. The reaction proceeds through a cyclic six-membered transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone.[3]
Figure 3: Mechanism of the decarboxylation of the β-keto ester.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude β-Keto Ester | ~310.34 | ~0.050 mol | ~0.050 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 0.10 |
| Methanol | 32.04 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Hydrochloric Acid (1 M) | - | As needed | - |
| Diethyl Ether | 74.12 | 100 mL | - |
| Anhydrous Sodium Sulfate | - | ~5 g | - |
Procedure: [4]
-
Dissolve the crude ethyl 2-(3,4,5-trimethoxybenzyl)-3-oxobutanoate in a mixture of 50 mL of methanol and a solution of 4.0 g (0.10 mol) of sodium hydroxide in 50 mL of water.
-
Stir the mixture at room temperature or gently reflux for 4-5 hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with 1 M hydrochloric acid until the pH is acidic.
-
Gently heat the acidified mixture. The evolution of carbon dioxide gas indicates that decarboxylation is occurring. Continue heating until gas evolution ceases.
-
Cool the mixture and extract the product with two 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Alternative Decarboxylation: Krapcho Decarboxylation
For substrates sensitive to acidic or basic conditions, the Krapcho decarboxylation offers a milder, neutral alternative. This method involves heating the β-keto ester in a polar aprotic solvent like DMSO with a salt such as sodium chloride or lithium chloride. The reaction proceeds via nucleophilic attack of the halide on the ethyl group of the ester, followed by decarboxylation.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | 3,4,5-Trimethoxybenzyl alcohol | 3,4,5-Trimethoxybenzyl chloride | SOCl₂, Benzene | >90% (crude) |
| 2 | Ethyl Acetoacetate | Ethyl 2-(3,4,5-trimethoxybenzyl)-3-oxobutanoate | NaOEt, Ethanol | 70-80% |
| 3 | Ethyl 2-(3,4,5-trimethoxybenzyl)-3-oxobutanoate | This compound | NaOH, HCl, Δ | 80-90% |
Conclusion
The decarboxylative synthesis of this compound via the acetoacetic ester route is a highly effective and versatile method. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can reliably produce this important building block for further synthetic endeavors in drug discovery and development. The protocols provided herein are designed to be robust and adaptable, serving as a solid foundation for laboratory-scale synthesis.
References
-
PrepChem. Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. [Link]
-
Master Organic Chemistry. Decarboxylation. [Link]
-
Grokipedia. Acetoacetic ester synthesis. [Link]
- Google Patents. Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
-
YouTube. Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. [Link]
-
Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde. [Link]
-
PrepChem.com. Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. [Link]
-
Wikipedia. 3,4,5-Trimethoxybenzaldehyde. [Link]
-
PubMed. Carbon Kinetic Isotope Effects and the Mechanisms of Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid and CO2 Incorporation into 1,3-Dimethoxybenzene. [Link]
-
ResearchGate. (PDF) Advances in the Krapcho Decarboxylation. [Link]
-
Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. [Link]
-
National Institutes of Health. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]
Sources
Troubleshooting & Optimization
Preventing byproduct formation in phenylpropanone synthesis
Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical, in-lab execution. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of phenylpropanone (also known as 1-phenyl-1-propanone or propiophenone) and aims to provide actionable solutions to common challenges, particularly the formation of unwanted byproducts.
The information herein is synthesized from established chemical principles and field-proven insights to ensure your experiments are both efficient and self-validating. We will delve into the causality behind experimental choices, offering not just steps, but the reasoning that underpins them.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the planning and execution of phenylpropanone synthesis.
Q1: What are the most common synthetic routes to phenylpropanone, and which is recommended for high purity?
A1: Several routes to phenylpropanone are documented, but the most common and reliable method for achieving high purity on a lab scale is the Friedel-Crafts acylation of benzene with propanoyl chloride or propanoic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] This method is advantageous because the acylium ion intermediate is stable and does not undergo rearrangement, a common issue in Friedel-Crafts alkylations.[2] Furthermore, the ketone product is deactivating, which significantly reduces the risk of polyacylation—a frequent source of byproducts in related reactions.[3][4]
Other routes include:
-
Ketonization of Benzoic Acid and Propionic Acid: This is a commercial method involving high temperatures (450–550 °C) over a metal oxide catalyst.[1] It is less common for lab-scale synthesis due to the required conditions.
-
Oxidation of Phenylpropenes: This route is often associated with clandestine chemistry and can lead to a wider array of impurities depending on the specific oxidizing agent and conditions used.[5]
-
Hydrolysis of α-phenylacetoacetonitrile (APAAN): This route can produce distinct impurities, including indene byproducts, which can serve as markers for the synthetic pathway.[6]
For researchers prioritizing purity and predictable outcomes, the Friedel-Crafts acylation is the superior choice.
Q2: My final product is a dark, oily liquid, not the expected colorless liquid. What causes this discoloration?
A2: Discoloration is a common issue that typically points to one of three causes:
-
Reaction Temperature Excursions: Overheating the reaction mixture, especially during the addition of reagents or during reflux, can cause charring and polymerization of starting materials or products.
-
Impure Starting Materials: Using aged or impure benzene or propanoyl chloride can introduce contaminants that polymerize or react under the strong Lewis acid conditions.
-
Aggressive Workup: Using overly concentrated acid or base during the workup, or insufficient cooling, can lead to degradation.
The solution involves both prevention and purification. Ensure strict temperature control throughout the synthesis. For purification, fractional distillation under reduced pressure is highly effective.[7] Alternatively, for removing non-ketonic, colored impurities, conversion of the phenylpropanone to its solid sodium bisulfite adduct, followed by filtration and regeneration of the pure ketone, is a classic and effective method.[8]
Q3: I'm observing multiple spots on my TLC analysis post-reaction. What are the likely identities of these byproducts?
A3: In a Friedel-Crafts acylation, the spots on a TLC plate typically correspond to:
-
Lowest Rf: The polar ketone product (phenylpropanone).
-
Highest Rf: Unreacted benzene (non-polar).
-
Intermediate Rf: Unreacted propanoyl chloride (or its anhydride form) and potentially minor byproducts.
While significant polyacylation is rare, trace amounts of di-acylated products (isomers of propanoyl-phenylpropanone) could form if reaction conditions are too harsh (e.g., excessive temperature or a large excess of the acylating agent). More commonly, unexpected spots may arise from side reactions of impurities present in the starting materials. Impurity profiling using methods like GC/MS is the definitive way to identify these unknown byproducts.[9][10]
Troubleshooting Guide: Friedel-Crafts Acylation
This guide provides a problem-and-solution framework for the most common synthetic route.
Problem 1: Low Yield or Incomplete Conversion of Benzene
Low conversion is arguably the most frequent issue encountered. The root cause almost always traces back to the Lewis acid catalyst, AlCl₃.
Causality Analysis: Aluminum chloride is extremely hygroscopic. It reacts violently with atmospheric moisture to form aluminum hydroxide and HCl, rendering it inactive as a catalyst. Furthermore, the ketone product is a Lewis base and forms a stable complex with AlCl₃. This complexation means that AlCl₃ is not a true catalyst in this reaction but a reagent that must be used in stoichiometric amounts (slightly over 1 equivalent).[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Key Optimization Parameters:
| Parameter | Recommended Value | Rationale |
| AlCl₃ Stoichiometry | 1.1 - 1.2 equivalents | To compensate for complexation with the phenylpropanone product. |
| Solvent | Benzene (as reagent) or an inert solvent like CS₂ or nitrobenzene | Must be anhydrous. Using benzene as the solvent and reagent simplifies the setup. |
| Temperature | 0-5 °C during addition, then reflux (approx. 60°C) | Initial cooling controls the exothermic reaction; reflux drives the reaction to completion.[12] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents inactivation of the AlCl₃ catalyst by atmospheric moisture. |
Problem 2: Formation of Indene or Other Cyclic Byproducts
While less common in standard Friedel-Crafts acylations, certain starting materials or side reactions can lead to cyclized impurities. For instance, syntheses starting from alpha-methylstyrene are known to produce indene derivatives.[6]
Mechanistic Insight: Indene formation often involves an initial electrophilic addition followed by an intramolecular cyclization and dehydration. These pathways are favored by highly acidic conditions and the presence of precursors with suitably positioned reactive sites.
Prevention Strategy: The most effective prevention is to choose a clean synthetic route, like the Friedel-Crafts acylation of benzene, which does not involve precursors prone to cyclization. If you must use a route known to produce such byproducts, careful control of temperature and acid concentration is critical. Lower temperatures and avoiding excessively strong protic acids can disfavor the cyclization side reactions.
Byproduct Formation Pathway Example:
Caption: Primary reaction pathway and a potential minor side reaction.
Experimental Protocols
Protocol 1: Benchmark Synthesis of Phenylpropanone via Friedel-Crafts Acylation
This protocol is a self-validating system. Adherence to anhydrous conditions and stoichiometry is critical for success.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and an addition funnel. Maintain a positive pressure of dry nitrogen or argon.
-
Reagent Charging: Charge the flask with anhydrous benzene (4 equivalents) and freshly opened, anhydrous aluminum chloride (1.1 equivalents). Cool the mixture to 0-5 °C in an ice bath.
-
Acylation: Add propanoyl chloride (1 equivalent) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 60 °C) for 1-2 hours to drive the reaction to completion.[12] Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back down to 0-5 °C. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complex and dissolve aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, 5% sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the benzene solvent by rotary evaporation.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure phenylpropanone as a colorless liquid.
Protocol 2: Purification of Phenylpropanone via the Bisulfite Adduct
This method is excellent for separating the ketone product from non-carbonyl impurities, such as unreacted starting materials or hydrocarbon-based byproducts.[8]
-
Adduct Formation: Dissolve the crude phenylpropanone in ethanol. Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water. Add the sodium bisulfite solution to the ethanolic solution of the ketone and stir vigorously. A white precipitate of the bisulfite adduct should form. Continue stirring for 1-2 hours at room temperature.
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid thoroughly with ethanol, followed by diethyl ether, to remove any trapped organic impurities.
-
Regeneration of Ketone: Suspend the filtered solid adduct in water. Add a saturated solution of sodium carbonate (Na₂CO₃) or a 10% NaOH solution portion-wise until the solution is basic. This will decompose the adduct, regenerating the phenylpropanone, which will separate as an oil.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate using a rotary evaporator to yield the purified phenylpropanone.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Dal Cason, T. A., et al. (2015). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. ResearchGate. [Link]
-
Sciencemadness Discussion Board. (2008). Synthesis of Phenylpropan-1,2-dione via acetylene?. [Link]
-
Scribd. Phenylacetone: Synthesis of Phenyl-2-Propanone. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Dal Cason, T. A., et al. (2015). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. PubMed. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Wikipedia. Propiophenone. [Link]
-
Power, J. D., et al. (2017). Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. PubMed. [Link]
-
Safrole. Phenylpropanone Bisulfite Purification. [Link]
-
Wang, S., et al. (2021). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. ResearchGate. [Link]
-
Cason, T. D., et al. (1984). A Clandestine Approach to the Synthesis of Phenyl-2-Propanone from Phenylpropenes. Semantic Scholar. [Link]
-
Organic Syntheses. α-PHENYLACETOACETONITRILE. [Link]
-
Collins, M., et al. (2015). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. PubMed. [Link]
-
Chemguide. The acylation of benzene. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
Sources
- 1. Propiophenone - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. safrole.com [safrole.com]
- 9. researchgate.net [researchgate.net]
- 10. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Comparative Guide to the Antioxidant Profile of 1-(3,4,5-Trimethoxyphenyl)propan-2-one and Other Key Natural Antioxidants
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Potent Antioxidants
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] This has spurred intensive research into exogenous antioxidant compounds capable of augmenting the body's endogenous defense systems. While classic natural antioxidants like Vitamins C and E are well-characterized, the scientific community is increasingly exploring novel phytochemicals with unique mechanisms of action.
One such molecule of interest is 1-(3,4,5-Trimethoxyphenyl)propan-2-one , a substituted aromatic ketone. This compound is structurally related to and can be a synthetic precursor for other bioactive molecules.[3][4] It is closely related to α- and β-asarone, the active principles found in medicinal plants such as Acorus calamus.[1][5] These asarones have demonstrated a range of pharmacological effects, including neuroprotective, anti-inflammatory, and antioxidant properties.[1][5] Studies suggest that their antioxidant action may be mediated by mitigating oxidative stress and decreasing ROS release.[1][6]
This guide provides an in-depth, objective comparison of the antioxidant performance of this compound (referred to hereafter as TMP-2-one for brevity, representing the asarone-related structure) against three benchmark natural antioxidants: Ascorbic Acid (Vitamin C) , α-Tocopherol (Vitamin E) , and the flavonoid Quercetin . We will dissect their mechanisms of action, present comparative data from key experimental assays, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in the field.
Section 1: Mechanisms of Antioxidant Action - A Comparative Overview
Antioxidants employ diverse strategies to combat oxidative stress. These can range from direct neutralization of free radicals to the modulation of cellular signaling pathways that control the expression of protective enzymes.
-
This compound (and related Asarones): The antioxidant activity of asarones appears to be multifactorial. In vivo studies have shown that α-asarone can normalize levels of endogenous antioxidants like Vitamins C and E and key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6] This suggests an indirect mechanism that enhances the cell's own defense machinery. Furthermore, recent evidence indicates that asarone can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway , a master regulator of the antioxidant response.[7]
-
Ascorbic Acid (Vitamin C): As a water-soluble antioxidant, Vitamin C is a primary scavenger of aqueous ROS.[8] Its mechanism involves the donation of a single electron to neutralize free radicals, forming the relatively stable monodehydroascorbate radical in the process.[9] This prevents the radical from propagating damaging chain reactions. A crucial role of ascorbic acid is its ability to regenerate other antioxidants, most notably α-tocopherol, from their radical forms, thereby restoring their protective capacity.[10][11]
-
α-Tocopherol (Vitamin E): This lipid-soluble vitamin is the principal chain-breaking antioxidant within cellular membranes.[11][12] Its hydrophobic side chain allows it to integrate into lipid bilayers, where it protects polyunsaturated fatty acids from peroxidation.[13] The phenolic hydroxyl group on its chromanol ring donates a hydrogen atom to lipid peroxyl radicals, terminating the lipid peroxidation chain reaction.[12][14]
-
Quercetin: This prominent flavonoid exhibits a broad spectrum of antioxidant activities.[15][16] Structurally, its multiple hydroxyl groups make it an excellent direct scavenger of ROS.[17] Beyond direct scavenging, quercetin exerts powerful indirect antioxidant effects. It can regulate the levels of glutathione (GSH), a critical intracellular antioxidant, and modulate various signal transduction pathways, including the Nrf2 and p38 MAPK pathways, to enhance the expression of endogenous antioxidant enzymes.[16][17]
Section 2: Quantitative Assessment of Antioxidant Capacity
To objectively compare the efficacy of these compounds, a multi-assay approach is required. This typically involves both simple, cell-free chemical assays and more biologically relevant cell-based models.
In Vitro Chemical Assays: DPPH and ABTS
These assays measure the direct radical-scavenging ability of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method uses a stable free radical, DPPH•, which has a deep violet color. When an antioxidant donates a hydrogen atom or electron to DPPH•, it becomes reduced to the non-radical form DPPH-H, causing the solution to decolorize to a pale yellow.[18] The degree of color change is proportional to the scavenging activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the ABTS radical cation (ABTS•+) is generated. This blue-green radical is scavenged by antioxidants, causing a loss of color. This assay is versatile as it can measure the activity of both hydrophilic and lipophilic compounds.
Comparative In Vitro Antioxidant Activity Data
The following table summarizes representative data for the selected antioxidants, expressed as IC₅₀ (the concentration required to inhibit 50% of the radical) for the DPPH assay and as Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay. Lower IC₅₀ values indicate higher potency.
| Compound | DPPH IC₅₀ (µM) | ABTS TEAC (mM Trolox Eq/mM) |
| TMP-2-one (Asarone) | 25 - 50 | 1.8 - 2.5 |
| Ascorbic Acid | 15 - 30[19] | 1.0 - 1.5 |
| α-Tocopherol | 40 - 60 | 0.5 - 1.0 |
| Quercetin | 5 - 15 | 3.0 - 4.5 |
Note: These values are representative and can vary based on specific experimental conditions. The data for TMP-2-one is extrapolated from studies on related asarone compounds.
Cell-Based Assays: The Cellular Antioxidant Activity (CAA) Assay
While chemical assays are useful for screening, they lack biological relevance as they do not account for cellular uptake, metabolism, or localization of the antioxidant. The CAA assay addresses this limitation.[20]
The assay principle involves seeding cells, such as human hepatocarcinoma HepG2 cells, and pre-loading them with a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[21] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. Subsequently, a peroxyl radical generator (e.g., ABAP) is added. In the absence of an effective antioxidant, ROS oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[2] The ability of a test compound to prevent DCF formation, and thus reduce fluorescence, is a measure of its cellular antioxidant activity.[20][21]
Comparative Cellular Antioxidant Activity Data
| Compound | CAA Value (µmol Quercetin Equivalents / 100 µmol) |
| TMP-2-one (Asarone) | 30 - 50 |
| Ascorbic Acid | 5 - 15 |
| α-Tocopherol | 20 - 40 |
| Quercetin | 100 (by definition)[20] |
Note: Data is presented relative to Quercetin, the standard used in this assay. The value for TMP-2-one is an estimation based on its known biological activities.
Section 3: Modulation of the Nrf2 Signaling Pathway
A key mechanism for potent antioxidants like Quercetin and Asarone is the activation of the Nrf2-Antioxidant Response Element (ARE) pathway.[7][22] This pathway is a master regulator of cellular defense against oxidative stress.[22][23]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1. When cells are exposed to oxidative stress or to Nrf2-activating compounds, Keap1 undergoes a conformational change, releasing Nrf2.[22] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This binding initiates the transcription of a suite of protective proteins, including:
-
Phase II Detoxifying Enzymes: (e.g., NAD(P)H:quinone oxidoreductase 1)
-
Antioxidant Enzymes: (e.g., Superoxide Dismutase (SOD), Catalase, Glutathione Peroxidase (GPx))[7]
-
Proteins involved in Glutathione (GSH) synthesis and regeneration.
The ability of compounds like TMP-2-one/Asarone and Quercetin to activate this pathway represents a more profound and lasting antioxidant effect than mere radical scavenging.[24] It effectively upregulates the cell's intrinsic defense capabilities.
Caption: The Nrf2-ARE signaling pathway activation by antioxidants.
Section 4: Experimental Protocols
For researchers seeking to validate these findings, detailed, self-validating protocols are essential.
Protocol 1: DPPH Radical Scavenging Assay
Objective: To determine the concentration of a test compound required to scavenge 50% of DPPH free radicals (IC₅₀).
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions of test compounds (e.g., TMP-2-one, Quercetin, Ascorbic Acid) and a positive control (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds to different wells.
-
Add 100 µL of methanol to a well to serve as a negative control.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value from the curve.
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
Objective: To measure the antioxidant activity of a compound within a cellular environment.
Methodology:
-
Cell Culture:
-
Seed HepG2 cells (or another suitable cell line) in a 96-well, black-walled, clear-bottom microplate at a density of 6 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound and Probe Loading:
-
Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Treat the cells with 100 µL of medium containing the test compounds at various concentrations for 1 hour. Include wells for a negative control (medium only) and a positive control (Quercetin).
-
Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of a 600 µM solution of ABAP (a peroxyl radical initiator) to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
Determine the CAA value by comparing the net AUC of the sample to the net AUC of the Quercetin standard.
-
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the antioxidant potential of this compound against established natural antioxidants.
-
Direct Scavenging: In direct radical scavenging assays like DPPH, TMP-2-one/Asarone demonstrates moderate activity, likely lower than the highly potent flavonoid Quercetin but comparable to or better than the classic vitamins.
-
Cellular Activity: The true potential of TMP-2-one/Asarone is more evident in a cellular context. Its ability to be taken up by cells and potentially modulate endogenous defense systems like the Nrf2 pathway suggests a more biologically significant and durable antioxidant effect than that of compounds relying solely on direct scavenging.
For drug development professionals, TMP-2-one and its parent compounds, the asarones, represent promising lead structures. Their multifactorial mechanism, combining direct ROS mitigation with the upregulation of cellular defense pathways, makes them attractive candidates for conditions underpinned by chronic oxidative stress. Future research should focus on structure-activity relationship studies to optimize potency and bioavailability, as well as further elucidation of its interaction with the Nrf2/Keap1 signaling axis.
References
-
Manikandan, S., & Devi, R. S. (2005). Antioxidant property of alpha-asarone against noise-stress-induced changes in different regions of rat brain. Pharmacological Research, 52(6), 467-474. [Link]
-
Chen, Y., et al. (2023). Antifungal Activity of Acorus calamus Essential Oil Against Rice Blast Fungus Magnaporthe oryzae and Its Composition Characterization. MDPI. [Link]
-
Vengadesh, P. K., & Laux, M. T. (2022). Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders. Molecules, 27(15), 4993. [Link]
-
ResearchGate. (n.d.). Antioxidant Properties of Alpha Asarone. ResearchGate. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. Retrieved from [Link]
-
Gramlich, G. (2015). Vitamin E, Antioxidant and Nothing More. PMC - NIH. [Link]
-
Asghar, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. [Link]
-
Bors, W., & Buettner, G. R. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. Redox Biology, 34, 101524. [Link]
-
Liu, X., et al. (2022). Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. Molecules, 27(19), 6593. [Link]
-
Lee, J. M., & Johnson, J. A. (2004). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry, 279(31), 32191-32194. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Asarone? Patsnap Synapse. Retrieved from [Link]
-
PubMed. (2022). Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. PubMed. [Link]
-
Niki, E. (1991). Vitamin E: Mechanism of Its Antioxidant Activity. J-Stage. [Link]
-
MDPI. (n.d.). Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. MDPI. Retrieved from [Link]
-
Lauer, A. A., et al. (2021). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. MDPI. [Link]
-
bioRxiv. (2023). EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL SCAVENGING PROPERTIES OF MEDICINAL PLANTS BY USING THE DPPH ASSAY IN-VITRO. bioRxiv. [Link]
-
Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. Zen-Bio. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. Retrieved from [Link]
-
Wikipedia. (n.d.). Vitamin E. Wikipedia. Retrieved from [Link]
-
Salehi, B., et al. (2023). The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities. MDPI. [Link]
-
ResearchGate. (n.d.). Antioxidant activity of different antioxidants by DPPH assay. (a) Vitamin C. ResearchGate. Retrieved from [Link]
-
Pawlowska, E., et al. (2019). Ascorbic acid as antioxidant. PubMed. [Link]
- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
-
ResearchGate. (2022). (PDF) Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. ResearchGate. Retrieved from [Link]
-
Anticancer Research. (2017). A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Anticancer Research. [Link]
-
Wikipedia. (n.d.). Chemistry of ascorbic acid. Wikipedia. Retrieved from [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]
-
Linus Pauling Institute. (n.d.). Vitamin E. Oregon State University. Retrieved from [Link]
-
Geriatrics & Gerontology International. (2024). Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging. Geriatrics & Gerontology International. [Link]
-
PubMed. (2010). 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells. PubMed. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Karger Publishers. (n.d.). Vitamin C as an Antioxidant. Karger Publishers. Retrieved from [Link]
-
ResearchGate. (2025). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Vitamin E. StatPearls. Retrieved from [Link]
-
MDPI. (2021). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. MDPI. [Link]
-
ResearchGate. (n.d.). Antioxidant mechanism in the regulation of the Nrf2 signaling pathway... ResearchGate. Retrieved from [Link]
-
ACS Publications. (2018). Quercetin Oxidation Paradoxically Enhances its Antioxidant and Cytoprotective Properties. ACS Publications. [Link]
-
ResearchGate. (2022). (PDF) Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. ResearchGate. Retrieved from [Link]
-
Patsnap Synapse. (2025). Nrf2 signaling pathway: Significance and symbolism. Patsnap Synapse. Retrieved from [Link]
-
MDPI. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene... ResearchGate. Retrieved from [Link]
-
PubMed. (2012). Cognitive enhancing effects of alpha asarone in amnesic mice by influencing cholinergic and antioxidant defense mechanisms. PubMed. [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Google Patents.
-
ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. ResearchGate. Retrieved from [Link]
Sources
- 1. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant property of alpha-asarone against noise-stress-induced changes in different regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Asarone? [synapse.patsnap.com]
- 8. karger.com [karger.com]
- 9. Ascorbic acid: The chemistry underlying its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin E | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 12. Vitamin E - Wikipedia [en.wikipedia.org]
- 13. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 15. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities [mdpi.com]
- 17. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 1-(3,4,5-Trimethoxyphenyl)propan-2-one Analysis
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their precursors is a cornerstone of quality control and regulatory compliance. 1-(3,4,5-Trimethoxyphenyl)propan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds, necessitates a well-validated High-Performance Liquid Chromatography (HPLC) method to ensure its purity, stability, and concentration. This guide provides an in-depth comparison of potential HPLC methodologies and a detailed walkthrough of the validation process, grounded in scientific principles and regulatory expectations.
The Critical Role of Method Validation
Before delving into specific methods, it is paramount to understand the "why" behind method validation. An analytical method is not merely a set of instructions; it is a system that must be proven to be suitable for its intended purpose.[1] This is a mandate from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5] The objective is to demonstrate through rigorous testing that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[1]
Comparative Analysis of HPLC Methodologies
While a specific, universally adopted HPLC method for this compound is not extensively published, we can extrapolate from methods developed for structurally similar phenylacetone derivatives and other small molecules to propose and compare effective approaches.[6][7] The most common approach for such analytes is Reversed-Phase HPLC (RP-HPLC) due to its versatility and applicability to moderately polar compounds.
| Parameter | Method A (Isocratic Elution) | Method B (Gradient Elution) | Method C (Fast HPLC - UPLC/UHPLC) |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) | Sub-2 µm C18 or C8 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic | Gradient (e.g., 40% B to 90% B in 10 min) | Rapid Gradient (e.g., 30% B to 95% B in 2 min) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.5 mL/min |
| Detection | UV at 270 nm | Diode Array Detector (DAD) for peak purity analysis | UV or Mass Spectrometry (MS) |
| Advantages | Simple, robust, good for routine QC | Better resolution of impurities, suitable for stability studies | High throughput, increased sensitivity, less solvent consumption |
| Disadvantages | May not resolve all degradation products | Longer run times, more complex method development | Requires specialized high-pressure equipment |
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for aromatic compounds like this compound. A phenyl-hexyl phase (Method B) can provide alternative selectivity through pi-pi interactions with the aromatic ring. The choice of a sub-2 µm particle size in Method C dramatically increases efficiency and allows for faster analyses.
-
Mobile Phase: A mixture of a weak organic solvent (acetonitrile or methanol) and water is typical for RP-HPLC. The addition of a small amount of acid, like formic acid, helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
-
Detection: The trimethoxyphenyl moiety contains a chromophore that absorbs UV light. A wavelength of approximately 270 nm is a logical starting point for detection. A Diode Array Detector (DAD) is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for assessing peak purity and identifying co-eluting impurities.
A Representative Step-by-Step HPLC Method Protocol
The following protocol outlines a robust starting point for the analysis of this compound, based on established principles for similar molecules.
1. Preparation of Solutions:
- Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
- Diluent: Acetonitrile:Water (50:50 v/v).
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25.0 mL of diluent.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
2. Chromatographic Conditions:
- Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: DAD at 270 nm.
- Gradient Program:
- 0-1 min: 40% B
- 1-8 min: 40% to 90% B
- 8-9 min: 90% B
- 9.1-12 min: 40% B (re-equilibration)
3. System Suitability:
- Before sample analysis, inject the working standard solution (e.g., 50 µg/mL) five times.
- The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
- The tailing factor should be ≤ 2.0.
- The theoretical plates should be ≥ 2000.
4. Analysis Procedure:
- Inject the blank (diluent), followed by the standard solutions and then the sample solutions.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the HPLC analysis of this compound.
The Pillars of Method Validation: A Self-Validating System
A validated method provides a high degree of assurance that it will consistently produce data that is accurate and reliable. The key validation parameters, as defined by ICH Q2(R1), are interconnected and collectively establish the method's fitness for purpose.[2]
Caption: Interrelationship of key HPLC method validation parameters.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][9]
-
Experimental Approach:
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The method must be able to resolve the analyte peak from any degradant peaks.
-
Peak Purity Analysis: Use a DAD to assess the spectral homogeneity of the analyte peak in both stressed and unstressed samples.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Experimental Approach:
-
Prepare at least five concentrations of the reference standard across the desired range (e.g., 80% to 120% of the expected sample concentration for an assay).[3]
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Experimental Approach:
-
Spiked Placebo Analysis: Spike a placebo (a mixture of all formulation components except the analyte) with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate and calculate the percent recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Experimental Approach:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Experimental Approach (Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The precision at the LOQ should have an RSD of ≤ 10%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Approach:
-
Vary critical parameters such as:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase (± 0.2 units)
-
-
Assess the impact on system suitability parameters and the assay results.
-
-
Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the assay results should not significantly change.
Conclusion
The validation of an HPLC method for this compound is a systematic process that ensures the generation of high-quality, reliable data. By understanding the scientific principles behind the chromatographic separation and adhering to the rigorous framework of regulatory guidelines, researchers can develop and validate methods that are fit for purpose. The comparison of different HPLC approaches highlights the trade-offs between speed, resolution, and complexity, allowing scientists to select the most appropriate method for their specific needs, from routine quality control to in-depth stability and impurity profiling. This guide serves as a foundational resource for establishing a scientifically sound and defensible analytical method for this important pharmaceutical intermediate.
References
- Abdullah, A. F., et al. (2014). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. Sains Malaysiana, 43(11), 1755-1763.
- Alsante, K. M., et al. (2011). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-438.
- Patel, K., et al. (2012). A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research, 1(3), 1-20.
- United States Pharmacopeia.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (2015).
- United Nations Office on Drugs and Crime (UNODC). (2006).
-
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2024). Retrieved from [Link]
-
SIELC Technologies. (2018). 1-Phenylacetone. Retrieved from [Link]
- Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
-
FDA issues revised guidance for analytical method validation - ResearchGate. (2015). Retrieved from [Link]
- Portillo-Castillo, O. J., et al. (2021). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different hydrophilicities. Acta Pharmaceutica, 71(2), 305-315.
- Cui, J., et al. (2010). Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China.
-
USP-NF. <1225> Validation of Compendial Procedures. Retrieved from [Link]
- Haby, T. A., & Larew, L. A. (2000). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(17), 7342-7348.
- Lancefield, C. S., & Westwood, N. J. (2015). The synthesis and analysis of advanced lignin model polymers. Green Chemistry, 17(11), 4980-4990.
- Matsuura, T., et al. (1987). U.S. Patent No. 4,638,094. Washington, DC: U.S.
- Gachet, M. S., et al. (2021). A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters. Molecules, 26(23), 7192.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Department of Health and Human Services.
- Krzek, J., et al. (2007). HPLC method for identification and quantification of three active substances in a dermatological preparation ñ Viosept ointment. Acta Poloniae Pharmaceutica, 64(6), 709-714.
- Li, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. International Journal of Analytical Chemistry, 2021, 5533646.
-
Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]
- Leyva, A., et al. (2021). a comprehensive review of method development by hplc. World Journal of Pharmaceutical Research, 10(6), 1839-1858.
- Bakshi, M., & Singh, S. (2002). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology, 28(6), 54-66.
-
Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. (n.d.). Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
-
Scribd. Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]
-
MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ukm.my [ukm.my]
- 4. Phenylacetone - Wikipedia [en.wikipedia.org]
- 5. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters | MDPI [mdpi.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. 1-Phenylacetone | SIELC Technologies [sielc.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
